molecular formula C12H8S B3031042 3-(2-Phenylethynyl)thiophene CAS No. 131423-29-5

3-(2-Phenylethynyl)thiophene

Cat. No. B3031042
M. Wt: 184.26 g/mol
InChI Key: CVWNFWSBDGLRPO-UHFFFAOYSA-N
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Description

3-(2-Phenylethynyl)thiophene is a thiophene derivative . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

2,3-Dialkynylthiophene derivatives, which include 3-(2-Phenylethynyl)thiophene, were synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel .


Molecular Structure Analysis

The molecular formula of 3-(2-Phenylethynyl)thiophene is C12H8S . Thiophene-based analogs, including 3-(2-Phenylethynyl)thiophene, have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .


Chemical Reactions Analysis

The synthesis of 3-(2-Phenylethynyl)thiophene involves Pd-catalyzed Sonogashira coupling and desilylation reactions . The Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is −38 °C .

Safety And Hazards

While specific safety data for 3-(2-Phenylethynyl)thiophene is not available, general safety measures for handling thiophene derivatives include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Thiophene-based analogs, including 3-(2-Phenylethynyl)thiophene, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

3-(2-phenylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNFWSBDGLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396296
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethynyl)thiophene

CAS RN

131423-29-5
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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